An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-deoxy-D-glucose
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated derivative of D-glucose that serves as a valuable tool in glycobiology and biomedical research. Its structural modification, the substitution of a hydroxyl group with a chlorine atom at the C-3 position, confers unique chemical and biological properties. This document provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3-Chloro-3-deoxy-D-glucose. It is intended to be a technical resource for researchers exploring its potential applications, particularly in the study of carbohydrate metabolism and transport.
Chemical and Physical Properties
3-Chloro-3-deoxy-D-glucose is a white to off-white powder. Its core chemical and physical properties are summarized in the table below, providing a comparative overview of key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₅ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| CAS Number | 22933-89-7 | [1] |
| Melting Point | 140-144 °C | |
| Boiling Point | 473.715 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in water. | |
| Appearance | White to off-white powder | |
| Storage | Store at < -15°C | [1] |
Synthesis
The synthesis of 3-Chloro-3-deoxy-D-glucose is typically achieved through a multi-step process starting from a protected derivative of D-glucose, commonly 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose. This starting material has a free hydroxyl group only at the C-3 position, allowing for regioselective modification.
Experimental Protocol: Synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes a general approach for the chlorination of the C-3 position followed by deprotection to yield the final product.
Step 1: Chlorination of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
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Materials:
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1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
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Triphenylphosphine (B44618) (PPh₃)
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Carbon tetrachloride (CCl₄)
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Anhydrous pyridine (B92270)
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Anhydrous toluene
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and Ethyl acetate (B1210297) for elution
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Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and triphenylphosphine in anhydrous pyridine and anhydrous toluene.
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Add carbon tetrachloride dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to obtain 3-chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
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Step 2: Acidic Hydrolysis (Deprotection)
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Materials:
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3-chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
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Aqueous acetic acid (e.g., 80%) or another suitable acid catalyst
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Ethanol
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Diethyl ether
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Procedure:
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Dissolve the purified 3-chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in the aqueous acetic acid solution.
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Stir the mixture at room temperature and monitor the deprotection by TLC.
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Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
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Concentrate the solution under reduced pressure to remove the solvents.
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The crude 3-Chloro-3-deoxy-D-glucose can be purified by recrystallization from a solvent system such as ethanol/diethyl ether.
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Caption: Synthetic workflow for 3-Chloro-3-deoxy-D-glucose.
Spectral Data
Detailed spectral analysis is crucial for the structural confirmation of 3-Chloro-3-deoxy-D-glucose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available spectrum for 3-Chloro-3-deoxy-D-glucose is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The presence of the electronegative chlorine atom at C-3 will cause a downfield shift for the proton and carbon at this position compared to D-glucose.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum in D₂O would be expected to show a complex set of signals corresponding to the α and β anomers in equilibrium. The anomeric proton (H-1) would appear as two distinct doublets. The proton at C-3 (H-3) would likely be a doublet of doublets, coupled to H-2 and H-4, and its chemical shift would be significantly downfield compared to that in D-glucose.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will also show distinct signals for the α and β anomers. The C-3 carbon signal is expected to be significantly shifted downfield due to the deshielding effect of the attached chlorine atom.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Features: Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) with an approximate ratio of 3:1 would be expected, though it may be of low intensity. Fragmentation would likely involve the loss of water (H₂O), hydrogen chloride (HCl), and various carbohydrate-specific fragmentation pathways. Common fragments would include those resulting from cleavage of the carbon-carbon bonds within the sugar ring.
Biological Activity and Mechanism of Action
3-Chloro-3-deoxy-D-glucose has been utilized as a synthetic compound to investigate the effects of substituents on the transport of molecules across cellular membranes.[1] Its hydrophobic nature allows it to be transported via passive diffusion.[1]
Interaction with Glucose Transporters
Given its structural similarity to glucose, 3-Chloro-3-deoxy-D-glucose is a potential competitive inhibitor of glucose transporters (GLUTs). The chlorine atom at the C-3 position may interfere with the binding of the sugar to the transporter protein, thereby inhibiting the uptake of glucose into cells. This inhibitory action could have implications for cancer cells, which often exhibit upregulated glucose metabolism.
Effects on Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway
By potentially inhibiting glucose uptake, 3-Chloro-3-deoxy-D-glucose could indirectly affect major glucose metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP). A reduction in intracellular glucose would lead to decreased flux through these pathways, impacting cellular energy production (ATP) and the synthesis of biosynthetic precursors (e.g., ribose-5-phosphate (B1218738) for nucleotides from the PPP). Furthermore, it is plausible that 3-Chloro-3-deoxy-D-glucose or its phosphorylated derivative could directly inhibit key enzymes within these pathways, such as hexokinase. The analogous compound, 3-deoxyglucosone (B13542), has been shown to inhibit hexokinase activity.[2]
